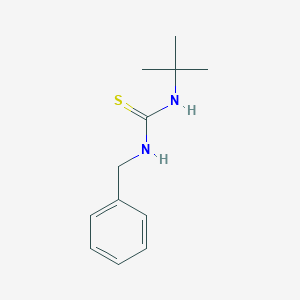

![molecular formula C15H21F2N3O3S B5550616 N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, as studied by Kondo et al. (2000), involves a structure-reactivity relationship exploration to serve as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000). This provides a foundation for understanding the synthetic routes that could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure analysis of compounds with similar backbones, such as N-(2,3-dichlorophenyl)methanesulfonamide and N-(3,4-dichlorophenyl)methanesulfonamide, highlights the conformational preferences and bond parameters that are likely relevant to our compound of interest. These studies show how the positioning of halogen atoms influences the molecule's overall conformation and intermolecular interactions (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar structures, such as the formation of piperazine derivatives in the reaction of styrene with trifluoromethylsulfonylnitrene, can shed light on the reactivity of N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide. Such reactions demonstrate the potential for heterocyclization and the influence of substituents on reaction pathways (Moskalik & Shainyan, 2011).

Physical Properties Analysis

The physical properties of related compounds, such as pefloxacinium methanesulfonate hydrate, provide insight into solubility, crystal structure, and hydrogen bonding capabilities. These characteristics are essential for understanding how the difluorophenyl and ethylpiperazinyl groups in our target compound might influence its physical properties (Parvez, Arayne, Sultana, & Siddiqi, 2000).

Chemical Properties Analysis

Investigating the chemical properties of N-acyl and N-methanesulfonyl derivatives, as conducted by Hoshino et al. (2001), can provide valuable information on the chemical stability, reactivity, and potential functional group interactions of this compound. These studies highlight the role of the methanesulfonyl group in influencing chemical reactivity and stability (Hoshino, Suzuki, & Ogasawara, 2001).

Scientific Research Applications

Chemical Structure and Synthesis

- The crystal structure of a related compound, pefloxacinium methanesulfonate, was examined to understand the interactions and hydrogen bonding within its structure, highlighting the planarity of the quinoline ring system and the stabilizing effects of hydrogen bonds between the piperazinyl-N atom of the cation and an anion (Parvez et al., 2000).

- Studies on chemoselective N-Acylation reagents involving derivatives of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide have been developed, demonstrating good chemoselectivity in N-acylation, which could be relevant to the modification of compounds similar to N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide (Kondo et al., 2000).

Chemical Reactions and Applications

- The formation of unique derivatives through reactions involving methanesulfonamide derivatives has been explored. For instance, the reaction of styrene with trifluoromethanesulfonylnitrene yielded unexpected products including trifluoro-N-[2-phenyl-2-(trifluoromethylsulfonylamino)ethyl]methanesulfonamide, indicating potential pathways for the synthesis or modification of similar compounds (Moskalik & Shainyan, 2011).

properties

IUPAC Name |

N-(3,4-difluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F2N3O3S/c1-3-18-6-8-19(9-7-18)15(21)11-20(24(2,22)23)12-4-5-13(16)14(17)10-12/h4-5,10H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRJBFLYDVXPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)